molecular formula C9H6F3N3O B2816124 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 202823-23-2

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B2816124
CAS No.: 202823-23-2
M. Wt: 229.162
InChI Key: FFEOTVRMYUDXOF-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 5 and an amine group at position 2. This compound is synthesized via cyclization of hydrazine-carboxamide precursors using reagents such as triphenylphosphine, 1,2-dibromo-1,1,2,2-tetrachloroethane, and triethylamine in anhydrous acetonitrile, yielding up to 82–97% purity . Characterization methods include TLC, IR, NMR, MS, and elemental analysis .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEOTVRMYUDXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Alkylation and Acylation of the Amino Group

The primary amine at position 2 of the oxadiazole ring undergoes typical nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN-Alkylated oxadiazole derivatives65–80%
Acylation Acetyl chloride, pyridine, RTN-Acetylated oxadiazole70–85%

These reactions retain the oxadiazole ring while modifying the amine’s electronic properties, enhancing biological activity in derivatives .

Oxidation Reactions

The oxadiazole ring exhibits stability under mild oxidation but undergoes degradation under strong conditions.

Oxidizing AgentConditionsProductNotesReference
H₂O₂ (30%)RT, 12 hrsRing-opened hydrazide derivativePartial degradation
KMnO₄ (acidic)Reflux, 3 hrsCarboxylic acid (from phenyl ring oxidation)Complete ring destruction

The trifluoromethyl group remains intact during oxidation due to its strong C–F bonds.

Reduction Reactions

The oxadiazole ring can be reduced to form diamino intermediates.

Reducing AgentConditionsProductYieldReference
NaBH₄/NiCl₂Ethanol, 50°C1,2-Diaminoethane derivative55%
H₂/Pd-C1 atm, RTRing-opened thiosemicarbazide60–75%

Reduction pathways are critical for synthesizing bioactive thiosemicarbazides .

Electrophilic Substitution on the Aromatic Ring

The trifluoromethylphenyl group directs electrophilic substitution to the meta position.

ReactionReagents/ConditionsProductYieldReference
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine40%
Sulfonation H₂SO₄/SO₃, 100°CSulfonated derivative30%

Low yields are attributed to the deactivating effect of the trifluoromethyl group.

Nucleophilic Ring-Opening Reactions

The oxadiazole ring undergoes nucleophilic attack under acidic or basic conditions.

NucleophileConditionsProductMechanismReference
NH₂OH (hydroxylamine)HCl, refluxThiosemicarbazide intermediateRing cleavage at N–O bond
H₂O (hydrolysis)H₂SO₄ (10%), 80°CHydrazide and CO₂Acid-catalyzed hydrolysis

Hydrolysis is a key degradation pathway, relevant to stability studies in drug development.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for functionalization.

Reaction TypeCatalysts/LigandsProductYieldReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl-oxadiazole hybrids50–70%
Buchwald–Hartwig Amination Pd₂(dba)₃, XantphosN-Arylated derivatives60%

These reactions expand structural diversity for pharmacological screening .

Complexation with Metal Ions

The amino and oxadiazole groups act as ligands for metal coordination.

Metal SaltConditionsComplex StructureApplicationReference
Cu(II) acetateMethanol, RTSquare-planar Cu complexAntimicrobial agents
ZnCl₂Ethanol, refluxTetrahedral Zn complexFluorescent materials

Metal complexes show enhanced bioactivity compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine and its derivatives. For instance:

  • Cell Line Testing : The compound has shown significant cytotoxic effects against various cancer cell lines including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancers. In one study, a derivative demonstrated a growth inhibition percentage (GI%) of 68.89% against the CCRF-CEM cell line at a concentration of 10 μM .
Cell Line% Growth Inhibition (GI%)
NCI-H52253.24
K-56247.22
MOLT-443.87
LOX-IMVI43.62
HL-60(TB)40.30

The compound exhibited better GI% values than imatinib against a panel of 36 cell lines .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated promising antioxidant activity. One derivative showed an IC50 value of 15.14 μM in DPPH assays, indicating its potential as an antioxidant agent .

Material Science Applications

The unique properties of compounds containing oxadiazole rings make them suitable for applications in material science as well:

  • Fluorescent Materials : The incorporation of trifluoromethyl groups can improve the photophysical properties of materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies

  • Study on Anticancer Activity : A comprehensive study synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited superior anticancer activity compared to established drugs .
  • Antioxidant Properties Evaluation : Another study focused on evaluating the antioxidant potential of oxadiazole derivatives through various assays confirming their ability to scavenge free radicals effectively .

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Electron-Withdrawing Groups (EWGs): Trifluoromethyl vs. Halogens

N-Hexyl-5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (Target Compound) :

  • Activity : Moderate antimycobacterial activity (MIC ≥ 62.5 µM) .
  • Limitations : Mild potency compared to clinical standards.

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine Derivatives: Activity: Chlorine substituents improve reactivity for further derivatization (e.g., acylation, urea formation) but show variable activity depending on additional functional groups .

Electron-Donating Groups (EDGs): Methoxy and Phenol

N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) :

  • Activity : Significant anticancer activity against NCI-H522 (% GI = 53.24) and leukemia cell lines (K-562, MOLT-4), outperforming imatinib in 36/54 cell lines .
  • Mechanism : Methoxy groups enhance solubility and π-stacking interactions, improving anticancer efficacy compared to the trifluoromethyl analogue .

2-(5-(4-(Trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol (6f): Activity: High sensitivity against CCRF-CEM leukemia cells (% GI = 68.89) due to the phenol group’s antioxidant and hydrogen-bonding properties .

Bulky Substituents: Diphenylmethyl and Aryl Groups

5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b) :

  • Activity : Potent anti-inflammatory and analgesic effects, surpassing ibuprofen in efficacy .
  • Comparison : Bulky diphenylmethyl groups improve receptor affinity but reduce solubility compared to the trifluoromethyl derivative .

Thiadiazole vs. Oxadiazole Analogues

5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine :

  • Structural Difference : Sulfur replaces oxygen in the heterocyclic core.
  • Impact : Increased electron density and altered bioavailability. Thiadiazoles often exhibit stronger insecticidal and fungicidal activities but lower metabolic stability .

Drug-Likeness and Pharmacokinetics

Lipinski’s Rule Compliance :

  • Trimethoxyphenyl Analogues : Comply with Lipinski’s "rule of five," ensuring oral bioavailability .
  • Target Compound : Molecular weight (~297.3 g/mol) and logP (estimated >3) suggest compliance, though experimental data are needed .

Data Tables

Table 2: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Target Compound (4) ~297.3 >3 CF3, oxadiazole
6h ~379.3 ~2.5 OCH3, oxadiazole
5-(4-ClBenzyl) derivative ~265.7 ~3.2 Cl, oxadiazole

Biological Activity

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole class of heterocycles, which have been extensively studied for their potential as therapeutic agents. Recent research has highlighted its anticancer and antioxidant properties, among other biological activities.

  • IUPAC Name : this compound
  • CAS Number : 202823-23-2
  • Molecular Formula : C9H6F3N3O
  • Molecular Weight : 229.162 g/mol
  • SMILES : [H]N([H])C1=NN=C(O1)C1=CC=C(C=C1)C(F)(F)F

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, a synthesized derivative (6h) exhibited significant growth inhibition (GI) against several cancer types at a concentration of 10 μM:

Cell Line% Growth Inhibition (GI)
NCI-H52253.24
K-56247.22
MOLT-443.87
LOX-IMVI43.62
HL-60(TB)40.30

The most potent activity was observed against the CCRF-CEM cell line with a GI of 68.89% at the same concentration .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using the DPPH assay. A derivative (6i) showed promising antioxidant activity with an IC50 value of 15.14 μM, indicating its potential use as an antioxidant agent .

Enzyme Inhibition

Research has also indicated that derivatives of this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from this oxadiazole showed moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and from 58.01 to 277.48 µM for BuChE .

The biological activity of oxadiazoles is often attributed to their ability to interact with various biological targets including:

  • Inhibition of Kinases : Compounds have shown inhibitory potency against kinases like RET kinase.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to their antioxidant effects.

The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring and the oxadiazole core can significantly enhance biological activity .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A series of eleven derivatives were synthesized and tested against a panel of cancer cell lines.
    • The most effective compounds were found to be more potent than standard chemotherapeutic agents like imatinib .
  • Antioxidant Properties Evaluation :
    • The antioxidant activity was confirmed through DPPH radical scavenging assays, showing that modifications can lead to enhanced efficacy .
  • Enzyme Inhibition Studies :
    • Derivatives were screened for their ability to inhibit AChE and BuChE, demonstrating potential applications in treating neurodegenerative diseases .

Q & A

Advanced Research Question

  • Anticancer Screening :
    • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to reference drugs like doxorubicin .
    • Enzyme Inhibition : Measures inhibition of topoisomerase II or tubulin polymerization via fluorescence-based assays .
  • Antioxidant Activity :
    • DPPH Radical Scavenging : Quantifies free radical neutralization at 517 nm absorbance. EC₅₀ values < 50 µM indicate high potency .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 5.5–6.0 ppm (amine NH₂) confirm substitution patterns.
    • ¹³C NMR : Signals near 165 ppm (C=N of oxadiazole) validate ring formation .
  • High-Performance Liquid Chromatography (HPLC) : Uses C18 columns with acetonitrile/water mobile phases to assess purity (>98%) .

How do structural modifications at the phenyl ring influence the compound’s bioactivity and interaction with biological targets?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance binding to enzymes like acetylcholinesterase by increasing electrophilicity at the oxadiazole ring.
  • Substitution Patterns :
    • Para-Substitution : Improves solubility and membrane permeability compared to ortho/meta derivatives.
    • Bulkier Groups : Reduce antimicrobial activity due to steric hindrance in target binding pockets .
      Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) identifies key residues (e.g., Ser203 in AChE) for selective interactions .

What mechanistic insights explain the compound’s ability to modulate enzyme activity in therapeutic contexts?

Advanced Research Question

  • Enzyme Inhibition : The oxadiazole ring acts as a bioisostere for carboxylic acids, competitively binding to active sites (e.g., cyclooxygenase-2).
  • Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition for some targets, suggesting allosteric modulation .
    Experimental Validation : Surface plasmon resonance (SPR) measures binding affinity (KD values) in real-time, with ΔG calculations confirming spontaneity .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

  • Data Discrepancy Analysis :
    • Cell Line Variability : Test multiple cell lines (e.g., HepG2 vs. A549) to account for genetic differences.
    • Assay Conditions : Standardize protocols (e.g., serum-free media, incubation time) to minimize experimental bias .
  • Meta-Analysis : Use computational tools (e.g., ChemBioServer) to cross-reference bioactivity datasets and identify outliers .

What strategies improve the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question

  • Formulation Approaches :
    • Liposomal Encapsulation : Enhances half-life by reducing enzymatic degradation.
    • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for controlled release .
  • Stability Testing : Accelerated degradation studies (40°C, 75% RH) monitor decomposition via LC-MS, identifying vulnerable sites (e.g., oxadiazole ring) .

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